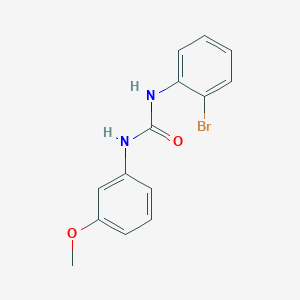![molecular formula C18H16BrClN2O3 B5484358 4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5484358.png)
4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BCVB and is a member of the N-arylvinylcarboxamide family of compounds. BCVB has been found to have several potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of BCVB is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. BCVB has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
BCVB has been found to have several biochemical and physiological effects. In vitro studies have shown that BCVB can induce cell cycle arrest and apoptosis in cancer cells. BCVB has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In addition, BCVB has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BCVB is its potent antitumor activity. BCVB has been shown to be effective against a range of cancer cell lines, making it a potential therapeutic agent for a range of cancers. Another advantage of BCVB is its relatively straightforward synthesis method, which allows for the compound to be obtained in good yields. However, one of the limitations of BCVB is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on BCVB. One area of research is in the development of more potent analogs of BCVB. Another area of research is in the development of novel drug delivery systems for BCVB, which could improve its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of BCVB and its potential therapeutic applications in a range of diseases.
Synthesemethoden
The synthesis of BCVB involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with N-(2-aminoethyl)glycine to produce BCVB. The synthesis of BCVB is relatively straightforward, and the compound can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
BCVB has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. BCVB has been shown to have potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BCVB has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c19-14-5-3-13(4-6-14)17(24)22-16(18(25)21-9-10-23)11-12-1-7-15(20)8-2-12/h1-8,11,23H,9-10H2,(H,21,25)(H,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBNJHBDKKVZMU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)NCCO)NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)NCCO)/NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(benzyloxy)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5484280.png)
![rel-(4aS,8aR)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5484282.png)
![1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5484283.png)
![2-(3-morpholinyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide hydrochloride](/img/structure/B5484297.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5484312.png)
![7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5484314.png)
![(3S*,4R*)-3-methoxy-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5484325.png)
![3-imino-2-[(4-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5484330.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5484336.png)
![7-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5484341.png)
![(1R*,2R*,6S*,7S*)-4-{[4-(methylsulfonyl)phenyl]acetyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5484347.png)

![1-allyl-4-[(phenylthio)acetyl]piperazine](/img/structure/B5484364.png)
![1-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5484366.png)